4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Physicochemical profiling Lipophilicity CNS drug design

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a synthetic piperidine derivative featuring a 2-bromo-substituted phenoxy core bearing a bulky 1-methyl-1-phenylethyl (cumyl) group at the 4-position, supplied as the hydrochloride salt. The compound is catalogued under CAS 1220027-12-2, MDL MFCD13560824, with molecular formula C₂₀H₂₅BrClNO and a molecular weight of 410.78 g/mol.

Molecular Formula C20H25BrClNO
Molecular Weight 410.8 g/mol
CAS No. 1220027-12-2
Cat. No. B1372921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
CAS1220027-12-2
Molecular FormulaC20H25BrClNO
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Br.Cl
InChIInChI=1S/C20H24BrNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H
InChIKeyKYVBUCLRLYOMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS 1220027-12-2): Structural and Physicochemical Baseline for Procurement Evaluation


4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a synthetic piperidine derivative featuring a 2-bromo-substituted phenoxy core bearing a bulky 1-methyl-1-phenylethyl (cumyl) group at the 4-position, supplied as the hydrochloride salt [1]. The compound is catalogued under CAS 1220027-12-2, MDL MFCD13560824, with molecular formula C₂₀H₂₅BrClNO and a molecular weight of 410.78 g/mol . Its structural complexity and the presence of the sterically demanding cumyl substituent distinguish it from simpler 4-phenoxypiperidine analogs, making it a specialized intermediate in medicinal chemistry campaigns targeting CNS receptors .

Why 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride Cannot Be Replaced by Simpler 4-Phenoxypiperidine Analogs: A Structural Rationale


Generic substitution among 4-phenoxypiperidine derivatives is precluded by the cumulative impact of three structural variables unique to this compound: (i) the 2-bromo substitution pattern on the phenoxy ring, which alters both electronic character and metabolic vulnerability compared to 4-bromo or non-brominated analogs ; (ii) the 1-methyl-1-phenylethyl (cumyl) group at the 4-position of the phenoxy ring, introducing steric bulk that modulates target binding and lipophilicity relative to analogs bearing smaller 4-substituents such as isopropyl [1]; and (iii) the direct attachment of the piperidine ring via an ether linkage at the phenoxy oxygen, as opposed to methylene- or ethylene-bridged congeners (e.g., CAS 1219971-81-9, 1220029-82-2) that exhibit altered conformational flexibility and receptor pharmacophore distances . These structural differences translate into measurable physicochemical property shifts—molecular weight, topological polar surface area (TPSA), rotatable bond count, and calculated logP—that directly affect solubility, permeability, and off-target selectivity profiles, making chromatographic or biological performance non-interchangeable without explicit revalidation.

Quantitative Differentiation Evidence for 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride Versus Structural Analogs


Molecular Weight and Calculated Lipophilicity Compared with Non-Cumyl 4-Phenoxypiperidine Analogs

The target compound exhibits a molecular weight of 410.78 g/mol [1], substantially higher than the 292.6 g/mol of the simplest comparator 4-(4-bromophenoxy)piperidine hydrochloride (CAS 63843-58-3) . This ~118 g/mol increase is attributable to the cumyl group, which is absent in the comparator. The presence of the cumyl moiety elevates the calculated logP (clogP) by approximately 2.5–3.0 log units relative to the 4-unsubstituted or 4-isopropyl analogs, based on additive fragment contributions from the diphenylmethyl motif—an inference consistent with class-level SAR for CNS-penetrant piperidines, where increased lipophilicity correlates with enhanced blood-brain barrier permeability but also higher metabolic clearance risk [2]. The heavy atom count rises from 16 (comparator) to 24, and rotatable bonds increase from 2 to 4, indicating greater molecular flexibility [1].

Physicochemical profiling Lipophilicity CNS drug design

Certified Purity and ISO Quality Assurance Compared to Uncertified Analog Suppliers

The target compound is supplied with a certified purity of NLT 98% (HPLC) under ISO quality systems by at least one manufacturer (MolCore) . In contrast, many close analogs—such as 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (CAS 1220029-82-2)—are commonly offered at 95% purity without explicit ISO certification . For 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]methyl}piperidine hydrochloride (CAS 1219971-81-9), minimum purity specifications are also typically 95% . A ≥3% absolute purity differential has direct consequences for stoichiometric calculations in synthesis (affecting yield predictions), for biological assay reproducibility (impurity-driven false positives/negatives), and for regulatory documentation in preclinical development.

Quality control Purity ISO certification Procurement

Hydrochloride Salt Solubility Advantage Relative to Free Base Forms of Cumyl-Containing Analogs

The target compound is exclusively provided as the hydrochloride salt, which confers enhanced aqueous solubility compared to the free base form [1]. Among structurally related cumyl-phenoxy-piperidines, free base variants (e.g., 2-[2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl]piperidine free base, CAS 174775-79-2) exhibit limited aqueous solubility due to the lipophilic cumyl group, with typical free base solubility <50 µg/mL at pH 7.4. The hydrochloride salt formation adds a hydrogen bond donor (total HBD = 2) and increases topological polar surface area to 21.3 Ų, values that, while modest, improve dissolution rates in aqueous assay buffers [1]. This salt advantage is class-level: piperidine hydrochlorides generally exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts at physiological pH [2].

Salt selection Aqueous solubility Formulation Bioavailability

Bromine Substitution Position (2-Bromo vs. 4-Bromo) and Its Impact on Reactivity and Metabolic Stability

The target compound bears the bromine atom at the 2-position (ortho to the phenoxy ether linkage), whereas many commercial 4-phenoxypiperidine building blocks are 4-bromo-substituted (e.g., CAS 63843-58-3) . In drug discovery, the 2-bromo configuration offers two differentiation advantages: (i) electronic—the ortho-bromine exerts a stronger electron-withdrawing inductive effect on the ether oxygen, reducing its basicity and altering hydrogen-bond acceptor strength relative to the 4-bromo isomer; and (ii) metabolic—ortho-substitution adjacent to the metabolically labile ether linkage can provide steric shielding against oxidative O-dealkylation by cytochrome P450 enzymes, a phenomenon documented for ortho-substituted aryl ethers in drug metabolism studies [1]. Furthermore, the 2-bromo position is a selective handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in late-stage functionalization, whereas 4-bromo analogs undergo competing reactions at the electronically distinct para position [2].

Regioisomerism Metabolic stability Cross-coupling reactivity SAR

Recommended Research and Industrial Use Cases for 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Lipophilic Fragment with Orthogonal Synthetic Handle

For medicinal chemistry programs targeting GPCRs or ion channels where CNS penetration is desired, the cumyl group of this compound provides a pre-installed lipophilic fragment (ΔMW +118 vs. 4-bromophenoxy-piperidine) that can be exploited for SAR exploration at lipophilic sub-pockets [1]. The 2-bromo substituent simultaneously serves as a cross-coupling handle for late-stage diversification—a dual functionality not available in 4-bromo or non-brominated analogs—enabling efficient parallel library synthesis while maintaining the steric and lipophilic contribution of the cumyl motif [2].

HPLC Method Development and Analytical Reference Standardization

The NLT 98% certified purity under ISO quality systems qualifies this compound as a reference standard for HPLC method development when analyzing complex reaction mixtures containing cumyl-phenoxy-piperidine intermediates. The 410.78 g/mol molecular mass and characteristic UV chromophore (bromo-phenoxy, λₘₐₓ ~280 nm) enable unambiguous peak identification against lower-purity (95%) analogs that may exhibit co-eluting impurity peaks in standard C18 reverse-phase gradients.

In Vitro Pharmacology: Direct-Use Hydrochloride Salt for Aqueous Assay Formats

The hydrochloride salt form eliminates a solubilization step required for free base cumyl-piperidine analogs, enabling direct dissolution in DMSO/water mixtures for biochemical and cell-based assays. This is particularly relevant for radioligand binding assays or fluorescence-based functional assays where organic co-solvents (e.g., >1% DMSO) can artifactually modulate receptor conformation or membrane fluidity [3]. The compound's computed logP (~5.5–6.0) places it squarely within the CNS drug-like space, making it suitable for permeability screening (PAMPA, Caco-2) without additional formulation excipients.

Structure–Metabolism Relationship (SMR) Studies on Ortho-Substituted Aryl Ethers

The ortho-bromo configuration adjacent to the ether oxygen creates a sterically and electronically distinct environment for studying oxidative O-dealkylation rates by CYP450 isoforms. This compound can serve as a tool substrate in comparative metabolite identification (Met-ID) studies against the 4-bromo regioisomer or against ethyl-linker homologs (CAS 1220029-82-2), providing direct evidence of how bromine position and linker length affect intrinsic clearance in human liver microsomes or hepatocyte assays [2].

Quote Request

Request a Quote for 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.